Introduction: The Strategic Importance of a Privileged Scaffold
Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Technical Guide to 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and clinical candidates.[1][2] Its rigid, bicyclic structure and tunable electronic properties make it an ideal foundation for developing potent and selective therapeutic agents across a spectrum of diseases, including cancer, neurological disorders, and infectious diseases.[2][3][4] This guide focuses on a specific, strategically functionalized derivative: 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1019021-92-1) .
The introduction of a fluorine atom at the 8-position and a carbaldehyde group at the 3-position is not arbitrary. The 8-fluoro substitution can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, and can serve as a bioisosteric replacement for other groups, potentially improving drug-like characteristics.[5] The 3-carbaldehyde is a versatile chemical handle, a gateway for a multitude of subsequent chemical transformations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6][7][8]
This document provides a comprehensive technical overview of this key building block, covering its synthesis, characterization, reactivity, and profound potential in drug discovery.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible research. The key identifiers and expected analytical data for 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 1019021-92-1 | [9] |
| Molecular Formula | C₈H₅FN₂O | [9] |
| Molecular Weight | 164.14 g/mol | [9] |
| Appearance | Expected to be a solid (e.g., off-white powder) | [8] |
| Purity | Commercially available at ≥98% | [9] |
| Storage | Inert atmosphere, 2-8°C | [10] |
Predicted Spectroscopic Data
The following data are predicted based on the analysis of structurally similar imidazo[1,2-a]pyridine derivatives found in the literature.[7][11][12][13][14][15] The fluorine atom at C-8 and the aldehyde at C-3 will have distinct effects on the chemical shifts of adjacent protons and carbons.
| Technique | Expected Characteristics |
| ¹H NMR | Aldehyde Proton (CHO): ~9.8-10.1 ppm (singlet).Pyridine Ring Protons: Aromatic region (~7.0-9.5 ppm), showing characteristic splitting patterns (doublets, triplets) influenced by the fluorine substituent.Imidazole Ring Proton (H-2): ~7.8-8.2 ppm (singlet). |
| ¹³C NMR | Carbonyl Carbon (C=O): ~180-185 ppm.Aromatic Carbons: ~110-160 ppm. The carbon bearing the fluorine (C-8) will show a large C-F coupling constant. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorbance around 1680-1700 cm⁻¹.C-F Stretch: Strong absorbance around 1000-1100 cm⁻¹.Aromatic C=C and C=N Stretches: Absorbances in the 1450-1620 cm⁻¹ region. |
| Mass Spectrometry (MS) | [M+H]⁺: Expected at m/z 165.04. |
Synthesis and Mechanistic Insight
The construction of 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a multi-step process that leverages foundational reactions in heterocyclic chemistry. The most logical and field-proven approach involves two key stages: first, the formation of the core 8-fluoroimidazo[1,2-a]pyridine scaffold, followed by regioselective formylation at the C-3 position.
Stage 1: Construction of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine ring system is well-established, with the Groebke–Blackburn–Bienaymé (GBB) three-component reaction being a particularly efficient and versatile method.[1][3][4] This reaction brings together an aminopyridine, an aldehyde, and an isocyanide under acidic catalysis to rapidly build the heterocyclic core.
Caption: Groebke–Blackburn–Bienaymé (GBB) three-component reaction workflow.
Stage 2: C-3 Formylation via Vilsmeier-Haack Reaction
With the core scaffold in hand, the next critical step is the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction is the preeminent choice for this transformation.[16][17] It is a reliable method for formylating electron-rich aromatic systems. The imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution, particularly at the C-3 position, making this reaction highly regioselective.
Causality: The reaction proceeds via the formation of the Vilsmeier reagent, a highly electrophilic chloroiminium ion, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich C-3 position of the imidazo[1,2-a]pyridine ring attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the final aldehyde product.
Caption: Vilsmeier-Haack formylation workflow for C-3 functionalization.
Exemplary Laboratory Protocol
This protocol is a representative synthesis based on established literature procedures for analogous compounds.[7][16]
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 5 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Addition of Substrate: Dissolve the starting material, 8-fluoroimidazo[1,2-a]pyridine (1 equivalent), in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Quenching: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to a pH of ~8-9 using a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. This step hydrolyzes the intermediate and precipitates the product.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.
Reactivity and Applications in Drug Discovery
The true value of 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde lies in its utility as a versatile intermediate. The aldehyde functional group is a nexus for a vast array of synthetic transformations, enabling the exploration of chemical space around the privileged imidazopyridine core.
Key Chemical Transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone for introducing diverse side chains.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of carbon chains and the introduction of new functional groups.
-
Condensation Reactions: Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[7]
-
Oxidation/Reduction: Oxidation to the corresponding carboxylic acid or reduction to the primary alcohol provides access to two new, highly valuable functional groups for further derivatization.
-
Heterocycle Formation: The aldehyde can serve as an electrophilic partner in the synthesis of new heterocyclic rings fused or attached to the core scaffold, as seen in the synthesis of oxazole derivatives.[6][18]
Caption: Key derivatization pathways from the 3-carbaldehyde functional group.
Therapeutic Potential and Target Classes
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated activity against a wide range of biological targets. This established biological relevance provides a strong rationale for using 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde as a starting point for new drug discovery programs.
-
Oncology: Imidazo[1,2-a]pyridines have been developed as covalent inhibitors targeting specific kinases, such as KRAS G12C.[4]
-
Neuroscience: The scaffold is famously found in GABA-A receptor allosteric modulators like Zolpidem. The 8-fluoro derivative, in particular, has been evaluated as a bioisostere in this context.[2][5]
-
Infectious Diseases: The core has shown promise in developing agents with anti-tubercular, antiviral, and antifungal properties.[2][3][7]
-
Inflammatory Diseases: Anti-inflammatory activity is another well-documented property of this class of compounds.[3]
Conclusion
8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust and well-understood chemical reactions. Its dual-functional nature—a privileged heterocyclic core decorated with a versatile aldehyde handle—provides an efficient and logical entry point for the synthesis of diverse and complex molecules. The proven therapeutic relevance of the imidazo[1,2-a]pyridine scaffold underpins the immense potential of this building block to contribute to the development of the next generation of innovative medicines.
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